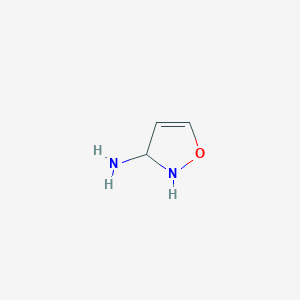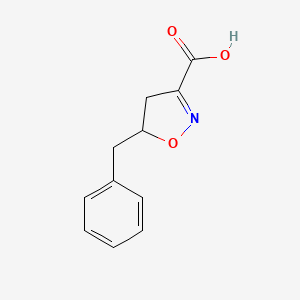![molecular formula C16H10Cl3NO2 B12913015 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-94-8](/img/structure/B12913015.png)
2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and indole rings, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and indole-3-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with indole-3-carboxylic acid under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and indole rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or palladium acetate, and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex indole-based compounds.
科学的研究の応用
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or tissues.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(3,5-dichlorobenzyl)-1H-indole-3-carboxylic acid
Uniqueness
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the benzyl and indole rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
93548-94-8 |
|---|---|
分子式 |
C16H10Cl3NO2 |
分子量 |
354.6 g/mol |
IUPAC名 |
2-chloro-1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-5-6-12(18)9(7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
InChIキー |
GABQUSDSOMBNIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC(=C3)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



